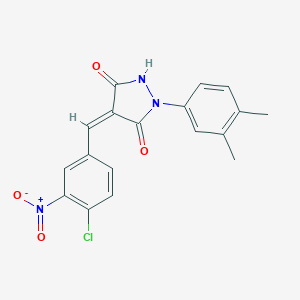![molecular formula C29H28BrNO5 B301944 (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301944.png)
(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BMAA, is a naturally occurring neurotoxin that has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. BMAA is produced by certain types of cyanobacteria, which are commonly found in freshwater and marine environments. In
Mecanismo De Acción
(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is believed to exert its toxic effects through the inhibition of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in a variety of brain functions, including learning and memory. When glutamate receptors are inhibited, the normal functioning of neurons is disrupted, leading to neuronal death and neurodegeneration.
Biochemical and Physiological Effects:
(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have a number of biochemical and physiological effects on the body. Studies have shown that (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can induce oxidative stress, disrupt mitochondrial function, and activate inflammatory pathways in the brain. (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been shown to alter the levels of various neurotransmitters in the brain, including glutamate, dopamine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments has several advantages, including its ability to induce neurodegeneration and mimic the effects of certain neurodegenerative diseases. However, there are also limitations to its use, including the fact that it is a naturally occurring toxin and may not accurately reflect the effects of synthetic compounds.
Direcciones Futuras
Future research on (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid should focus on further elucidating its mechanism of action and exploring its potential as a therapeutic target for neurodegenerative diseases. Additionally, research should be conducted to identify the sources of (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in the environment and to develop strategies for reducing exposure to this toxin. Finally, more studies should be conducted to assess the potential health effects of (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in humans and other animals.
Métodos De Síntesis
(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized through a variety of methods, including the reaction of 5-bromo-2-hydroxybenzoic acid with N-benzylglycine, followed by the addition of acetic anhydride and sodium acetate. Another method involves the reaction of 5-bromo-2-hydroxybenzoic acid with N-benzylglycine methyl ester, followed by the addition of acetic anhydride and sodium acetate. Both methods result in the formation of (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
Aplicaciones Científicas De Investigación
(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been the subject of extensive scientific research due to its potential link to neurodegenerative diseases. Studies have shown that (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can accumulate in the brain and cause damage to neurons, leading to cognitive impairment and motor dysfunction. (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been linked to the development of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects nerve cells in the brain and spinal cord.
Propiedades
Nombre del producto |
(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Fórmula molecular |
C29H28BrNO5 |
Peso molecular |
550.4 g/mol |
Nombre IUPAC |
2-[9-[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C29H28BrNO5/c1-17-8-10-18(11-9-17)16-36-25-13-12-19(30)14-20(25)27-28-21(4-2-6-23(28)32)31(15-26(34)35)22-5-3-7-24(33)29(22)27/h8-14,27H,2-7,15-16H2,1H3,(H,34,35) |
Clave InChI |
ULKVTNIVPVXYQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)


![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)

![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)
![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)
![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301886.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301890.png)